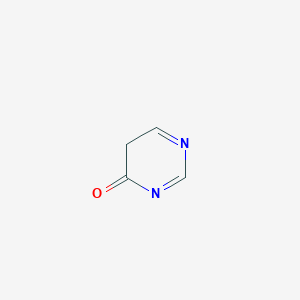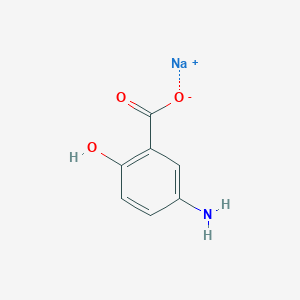
Sodium 5-amino-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-amino-2-hydroxybenzoate: is a chemical compound with the molecular formula C7H6NNaO3 and a molecular weight of 175.12 g/mol . . This compound is a derivative of salicylic acid and is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Sodium 5-amino-2-hydroxybenzoate can be synthesized through various methods. One common method involves the reaction of 5-aminosalicylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.
Industrial Production Methods: : In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Sodium 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
Sodium 5-amino-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential antimicrobial properties and is explored for its therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Sodium 5-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
Sodium 4-aminosalicylate: Similar structure but with the amino group at the 4-position.
Sodium 3-aminosalicylate: Amino group at the 3-position.
Sodium 2-aminosalicylate: Amino group at the 2-position.
Uniqueness
Propriétés
Numéro CAS |
35589-28-7 |
|---|---|
Formule moléculaire |
C7H7NNaO3 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
sodium;5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11); |
Clé InChI |
QXGLBLPULKHGTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |
SMILES isomérique |
C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)O)O.[Na] |
Key on ui other cas no. |
35589-28-7 |
Numéros CAS associés |
89-57-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



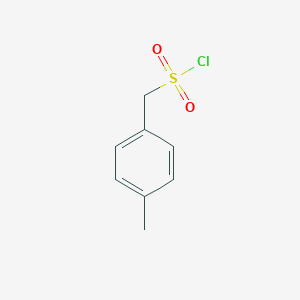
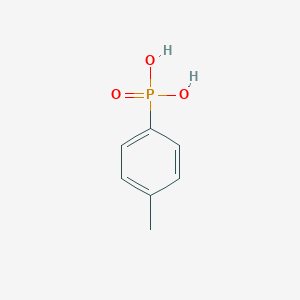
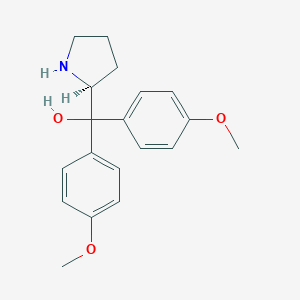
![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)
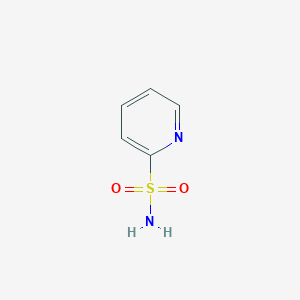
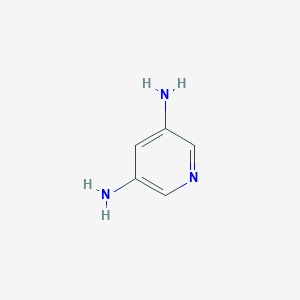
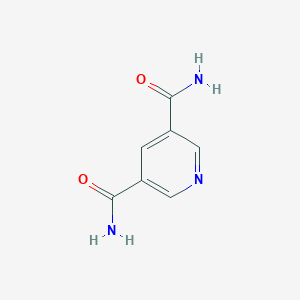
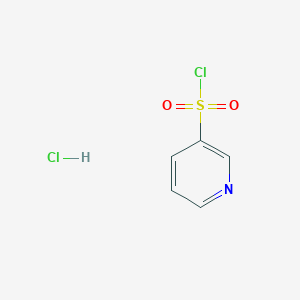
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
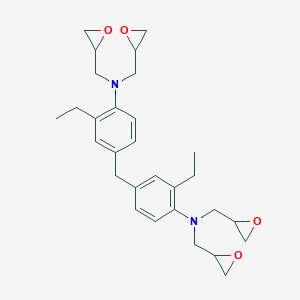
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
